2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thienopyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
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Formation of the Thienopyrazole Core: : The initial step involves the synthesis of the thienopyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.
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Chlorination: : The introduction of chlorine atoms is usually performed using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction conditions often require controlled temperatures to prevent over-chlorination.
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Coupling with Benzamide: : The final step involves coupling the chlorinated thienopyrazole with benzamide. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
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Substitution: : The chlorine atoms in the compound can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace chlorine with other functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: NaBH₄, LiAlH₄, ethanol or tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: NaOCH₃, KOtBu, dimethyl sulfoxide (DMSO) or methanol as solvent, room temperature to mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs aimed at treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of benzamide, potentially altering its chemical properties and applications.
Uniqueness
The presence of multiple chlorine atoms and the dioxido group in 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide makes it unique compared to similar compounds. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart as a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O3S/c19-10-1-4-12(5-2-10)24-17(14-8-28(26,27)9-16(14)23-24)22-18(25)13-7-11(20)3-6-15(13)21/h1-7H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYDTCMBYSHEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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